![molecular formula C20H29N3O B064033 N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine CAS No. 184706-23-8](/img/structure/B64033.png)
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine, also known as JNJ-40411813, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine exerts its therapeutic effects by modulating the activity of certain receptors in the body. It acts as a selective antagonist of the P2X7 receptor, which is involved in the regulation of inflammation and pain. By blocking this receptor, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine reduces inflammation and pain in animal models.
Biochemical and Physiological Effects:
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to have a good safety profile in preclinical studies. It has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its potential therapeutic applications in various areas of scientific research. It has shown promising results in preclinical studies for the treatment of various diseases, including arthritis, neuropathic pain, Alzheimer's disease, and traumatic brain injury. However, one of the limitations of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine is its limited availability and high cost, which may hinder its widespread use in scientific research.
Orientations Futures
There are several future directions for the research on N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine. One of the areas of interest is its potential therapeutic applications in the treatment of various inflammatory and pain-related disorders. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, the potential neuroprotective effects of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine in various neurological disorders warrant further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine may facilitate its widespread use in scientific research.
Méthodes De Synthèse
The synthesis of N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine involves a series of chemical reactions starting from commercially available starting materials. The synthesis route involves the reaction of 2-amino-5-cyclohexyl-1,3,4-oxadiazole with 4-(2-methylpropyl)benzaldehyde in the presence of a suitable catalyst to obtain the intermediate product. This intermediate is then further reacted with ethyl chloroacetate to yield the final product.
Applications De Recherche Scientifique
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has shown potential therapeutic applications in various areas of scientific research. It has been studied for its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
Propriétés
Numéro CAS |
184706-23-8 |
---|---|
Nom du produit |
N-Cyclohexyl-5-(1-(4-(2-methylpropyl)phenyl)ethyl)-1,3,4-oxadiazol-2-amine |
Formule moléculaire |
C20H29N3O |
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C20H29N3O/c1-14(2)13-16-9-11-17(12-10-16)15(3)19-22-23-20(24-19)21-18-7-5-4-6-8-18/h9-12,14-15,18H,4-8,13H2,1-3H3,(H,21,23) |
Clé InChI |
QWZURBKYUONRAN-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
SMILES canonique |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)NC3CCCCC3 |
Synonymes |
N-cyclohexyl-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazol-2-a mine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.